molecular formula C16H19FN4O3 B11494167 2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide CAS No. 4852-37-3

2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide

Cat. No.: B11494167
CAS No.: 4852-37-3
M. Wt: 334.35 g/mol
InChI Key: XDAVAZLATCHVRE-UHFFFAOYSA-N
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Description

2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a piperazinyl acetamide linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Dioxopyrrolidinyl Intermediate: The dioxopyrrolidinyl moiety can be synthesized through the reaction of a suitable amine with a diketone, such as succinic anhydride, under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the dioxopyrrolidinyl intermediate.

    Formation of the Piperazinyl Acetamide Linkage: The final step involves the coupling of the fluorophenyl-dioxopyrrolidinyl intermediate with piperazine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone, dimethoxyethane, tetrahydrofuran, dimethylformamide, or tert-butanol .

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide is unique due to its specific combination of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a piperazinyl acetamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

4852-37-3

Molecular Formula

C16H19FN4O3

Molecular Weight

334.35 g/mol

IUPAC Name

2-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C16H19FN4O3/c17-11-1-3-12(4-2-11)21-15(23)9-13(16(21)24)20-7-5-19(6-8-20)10-14(18)22/h1-4,13H,5-10H2,(H2,18,22)

InChI Key

XDAVAZLATCHVRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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